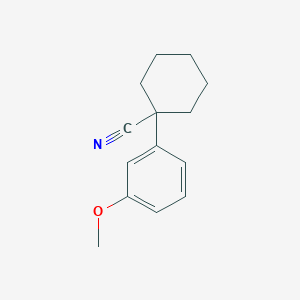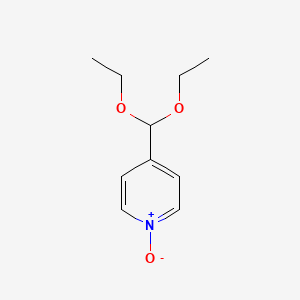
(29H-31H-Phthalocyaninetetraminato(2-)-N29,N30,N31,N32)copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyaninetetraminato(2-)-N29,N30,N31,N32: is a complex organometallic compound featuring a copper ion coordinated to a phthalocyanine ligand with four tert-butyl groups and four amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Phthalocyanine Synthesis: : The phthalocyanine core is synthesized through the cyclotetramerization of phthalonitrile in the presence of a metal catalyst, such as copper.
Substitution Reactions: : The resulting phthalocyanine is then subjected to substitution reactions to introduce tert-butyl and amine groups at the appropriate positions on the macrocyclic ring.
Metal Coordination: : Finally, the metal ion (copper) is coordinated to the phthalocyanine ligand to form the final complex.
Industrial Production Methods
Industrial production of this compound involves scaling up the above synthetic routes using reactors and equipment designed for large-scale chemical synthesis. The process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The copper center can be oxidized to form higher oxidation states.
Reduction: : The copper center can be reduced to lower oxidation states.
Substitution: : The amine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: : Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: : Higher oxidation state copper complexes.
Reduction: : Lower oxidation state copper complexes.
Substitution: : Substituted phthalocyanine derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a catalyst in organic synthesis and as a ligand in coordination chemistry.
Biology: : Employed in bioimaging and as a photosensitizer in photodynamic therapy.
Medicine: : Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: : Utilized in the production of dyes, pigments, and electronic materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the interaction of the copper center with molecular targets and pathways. The copper ion can bind to biological molecules, such as DNA and proteins, affecting their function. The amine groups can also interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
This compound is unique due to its specific combination of tert-butyl and amine groups on the phthalocyanine ligand. Similar compounds include:
Copper(II) phthalocyanine: : Lacks the tert-butyl and amine groups.
Copper(II) tetrasulfonic acid phthalocyanine: : Contains sulfonic acid groups instead of tert-butyl and amine groups.
Zinc phthalocyanine: : Features a zinc ion instead of copper.
Eigenschaften
CAS-Nummer |
14654-63-8 |
|---|---|
Molekularformel |
C32H20CuN12 |
Molekulargewicht |
636.1 g/mol |
IUPAC-Name |
copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine |
InChI |
InChI=1S/C32H20N12.Cu/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
InChI-Schlüssel |
XVUTZPLOCLQYJT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Cu+2] |
Kanonische SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Cu+2] |
Key on ui other cas no. |
28632-30-6 14654-63-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-(3-Chlorophenyl)-7,8-dimethoxy-3H-benzo[d][1,2]diazepin-4(5H)-one](/img/structure/B1643934.png)


